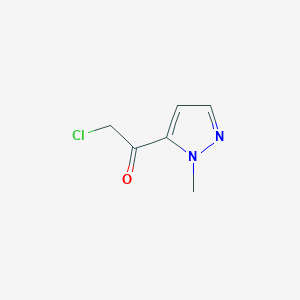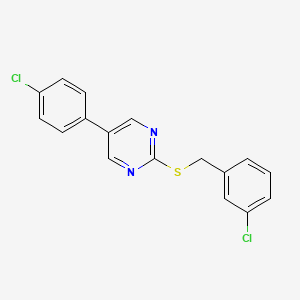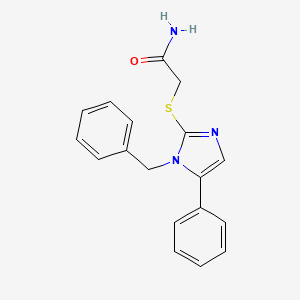![molecular formula C19H21N3O B2452201 N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide CAS No. 637322-38-4](/img/structure/B2452201.png)
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, which is further substituted with a benzyl group and a propionamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core . This is followed by the alkylation of the benzimidazole with benzyl chloride to introduce the benzyl group. The final step involves the reaction of the benzimidazole derivative with propionyl chloride to form the propionamide group .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include benzimidazolone derivatives, amine-substituted benzimidazoles, and various substituted benzimidazole derivatives .
科学的研究の応用
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide involves its interaction with various molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of DNA synthesis and cell division. This makes it a potential anticancer agent . Additionally, the compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antiparasitic effects .
類似化合物との比較
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Evaluated for anti-tubercular activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Potent antiviral agent.
Uniqueness
N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the propionamide group enhances its interaction with molecular targets, making it a promising candidate for further research and development .
特性
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-19(23)20-13-12-18-21-16-10-6-7-11-17(16)22(18)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNJIDRYZYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)
![N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)


![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)


![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)
![3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-TRIAZOL-4-AMINE](/img/structure/B2452129.png)
![1-(4-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2452131.png)
![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2452132.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)

![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
